DC-Chol

Catalog No.
S578841
CAS No.
137056-72-5
M.F
C₃₂H₅₆N₂O₂
M. Wt
500.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DC-Chol

CAS Number

137056-72-5

Product Name

DC-Chol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate

Molecular Formula

C₃₂H₅₆N₂O₂

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1

InChI Key

HIHOWBSBBDRPDW-PTHRTHQKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C

Synonyms

Cholesteryl N-(2-dimethylaminoethyl)carbamate; 3β-[N-(N,N-Dimethylaminoethyl)amidoformyl]cholesterol;3β-[N-[2-(N,N-Dimethylamino)ethyl]carbamoyl]cholesterol;3β-[N-{2-(Dimethylamino)ethyl}carbamoyl]cholesterol; DC-Chol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C

Liposomal Gene Delivery Systems

DC-Chol is commonly used in liposomal gene delivery systems. Liposomes are microscopic spheres formed by a double layer of fatty molecules (lipids) that can encapsulate various materials, including DNA and RNA molecules. By incorporating DC-Chol into the liposome's structure, researchers can create cationic liposomes that bind to negatively charged DNA or RNA molecules. This binding facilitates the delivery of these genetic materials into cells .

Advantages of DC-Chol

Compared to other cationic lipids, DC-Chol offers several advantages:

  • High transfection efficiency: Studies have shown that DC-Chol-based liposomes are effective in delivering genes into various cell types, both in vitro and in vivo .
  • Low toxicity: DC-Chol exhibits minimal toxicity compared to other cationic lipids, making it a safer option for potential therapeutic applications .
  • Versatility: DC-Chol can be used to deliver various types of genetic materials, including plasmid DNA, small interfering RNA (siRNA), and messenger RNA (mRNA) .

Ongoing Research

While DC-Chol holds promise for various gene therapy applications, research is ongoing to:

  • Optimize delivery efficiency: Researchers are exploring ways to further enhance the efficiency of DC-Chol-based delivery systems by modifying their composition and targeting strategies.
  • Improve safety and specificity: Ongoing research aims to minimize potential side effects and ensure the delivery of genes only to the desired cells.
  • Explore therapeutic applications: Researchers are investigating the use of DC-Chol for delivering therapeutic genes in various diseases, including cancer, cystic fibrosis, and neurodegenerative disorders.

3β-[N-(N',N'-dimethylaminoethane) carbamoyl] cholesterol, commonly known as DC-Chol, is a cationic lipid that plays a crucial role in gene delivery systems. Its unique structure, which combines a cholesterol backbone with a positively charged amine group, enables it to interact effectively with negatively charged nucleic acids such as DNA and RNA. This interaction facilitates the formation of lipoplexes, which are lipid-based complexes that encapsulate genetic material for cellular uptake. DC-Chol is particularly noted for its application in non-viral gene therapy due to its ability to enhance transfection efficiency while maintaining relatively low toxicity levels .

DC-Chol's mechanism of action revolves around its role in liposome formation. Due to its cationic nature, DC-Chol interacts with the negatively charged cell membrane, facilitating the delivery of encapsulated drugs or molecules into the cells []. This makes it a valuable tool for researchers studying drug delivery systems and gene therapy techniques.

Primarily related to its role as a cationic lipid in gene delivery. The formation of lipoplexes occurs through electrostatic interactions between the positively charged amine groups of DC-Chol and the negatively charged phosphate backbone of nucleic acids. The stability and efficiency of these complexes can be influenced by various factors, including the molar ratio of DC-Chol to other lipids such as dioleoylphosphatidylethanolamine (DOPE) and the presence of serum proteins . Additionally, modifications such as PEGylation can alter the interactions and improve the pharmacokinetics of DC-Chol formulations .

DC-Chol exhibits significant biological activity, particularly in the context of gene transfer. Studies have demonstrated its effectiveness in delivering plasmid DNA and small interfering RNA (siRNA) into various cell types both in vitro and in vivo. The transfection efficiency is influenced by the formulation's composition, including the ratio of DC-Chol to DOPE. For instance, optimal ratios have been identified that maximize transfection rates while minimizing cytotoxicity . Moreover, DC-Chol has shown potential in inhibiting amyloidogenesis, indicating its broader implications in biomedical research .

The synthesis of DC-Chol can be achieved through several methods, with one notable approach being a modified Curtius reaction. This method enhances yield and purity compared to traditional synthesis routes. The process typically involves the reaction of cholesterol derivatives with appropriate reagents to introduce the dimethylaminoethyl carbamate functionality . Alternative synthesis methods may also involve variations in reaction conditions or starting materials to optimize the properties of the final product.

DC-Chol is primarily utilized in gene delivery applications due to its ability to form stable lipoplexes with nucleic acids. Its applications include:

  • Gene Therapy: Facilitating the delivery of therapeutic genes into target cells.
  • Vaccine Development: Enhancing immune responses by delivering genetic material encoding antigens.
  • RNA Interference: Delivering siRNA for gene silencing in various therapeutic contexts.
  • Research Tools: Serving as a model system for studying lipid-nucleic acid interactions and transfection mechanisms .

DC-Chol is part of a broader class of cationic lipids used for gene delivery. Some similar compounds include:

  • Dioleoyltrimethylammonium Propane (DOTAP): Another widely used cationic lipid that forms lipoplexes but may exhibit higher cytotoxicity compared to DC-Chol.
  • N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): Known for effective gene delivery but also associated with significant cytotoxic effects.
  • Cationic Lipid GL-67: A cholesterol-based lipid similar to DC-Chol but designed for improved transfection efficiency.

Unique Features of DC-Chol

DC-Chol stands out due to its balance between high transfection efficiency and low toxicity levels. Its ability to form stable lipoplexes with nucleic acids while minimizing adverse effects makes it particularly valuable for therapeutic applications . Additionally, its unique structural characteristics allow for flexibility in formulation strategies, enabling researchers to tailor lipid compositions based on specific delivery needs.

XLogP3

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate

Dates

Modify: 2023-08-15

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